4-Fluoro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole
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Overview
Description
4-Fluoro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Scientific Research Applications
4-Fluoro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit tubulin polymerization . Tubulin is a globular protein and is the main component of microtubules in cells, playing a crucial role in cell division .
Mode of Action
Similar compounds have been found to bind to the colchicine binding site of tubulin , inhibiting its polymerization and disrupting microtubule dynamics . This can lead to cell cycle arrest and apoptosis .
Biochemical Pathways
The inhibition of tubulin polymerization can affect the mitotic spindle assembly, chromosome segregation, and cell division . This can lead to cell cycle arrest and apoptosis .
Result of Action
Similar compounds have been found to induce apoptosis in cancer cells . Apoptosis is a form of programmed cell death, which can be triggered by a variety of signals, including the disruption of microtubule dynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Piperazine Ring: The piperazine ring can be attached via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the benzothiazole core.
Addition of the Methoxybenzoyl Group: The final step involves the acylation of the piperazine nitrogen with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives with different functional groups.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-methoxybenzaldehyde: A simpler compound with similar functional groups but lacking the benzothiazole core.
4-Fluoro-2-(methylthio)benzoic acid: Contains a fluorine atom and a benzothiazole core but with different substituents.
N-substituted 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Shares structural similarities but with a different heterocyclic core.
Uniqueness
4-Fluoro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is unique due to its combination of a benzothiazole core, a fluorine atom, a methoxybenzoyl group, and a piperazine ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c1-25-14-5-2-4-13(12-14)18(24)22-8-10-23(11-9-22)19-21-17-15(20)6-3-7-16(17)26-19/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMQQNVKKBXMLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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